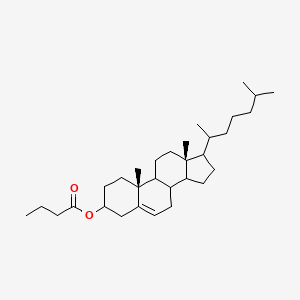
Butyric Acid Cholesterol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholesteryl n-butyrate can be synthesized through the esterification of cholesterol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of cholesteryl n-butyrate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cholesteryl n-butyrate undergoes various chemical reactions, including:
Oxidation: Cholesteryl n-butyrate can be oxidized to form cholesteryl butyrate hydroperoxide.
Reduction: Reduction of cholesteryl n-butyrate can yield cholesterol and butyric acid.
Substitution: The ester group in cholesteryl n-butyrate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Cholesteryl butyrate hydroperoxide.
Reduction: Cholesterol and butyric acid.
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Utilized in the formulation of solid lipid nanoparticles for drug delivery systems.
Wirkmechanismus
Cholesteryl n-butyrate exerts its effects through multiple mechanisms:
Anti-cancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Anti-inflammatory Activity: Cholesteryl n-butyrate reduces inflammation by inhibiting the adhesion and migration of polymorphonuclear cells to endothelial cells.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl n-butyrate can be compared with other similar compounds such as:
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid. Cholesteryl acetate is less effective in inhibiting cancer cell proliferation compared to cholesteryl n-butyrate.
Cholesteryl oleate: An ester of cholesterol with oleic acid. Cholesteryl oleate is primarily studied for its role in lipid metabolism and cardiovascular diseases.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl n-butyrate is unique in its ability to inhibit cancer cell proliferation and its potential use in drug delivery systems, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C31H52O2 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22?,24?,25?,26?,27?,28?,30-,31+/m0/s1 |
InChI-Schlüssel |
CKDZWMVGDHGMFR-IIPYNTGOSA-N |
Isomerische SMILES |
CCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
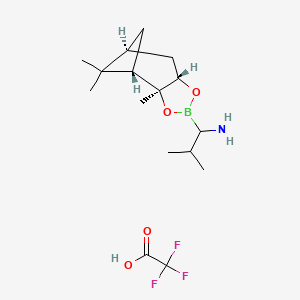
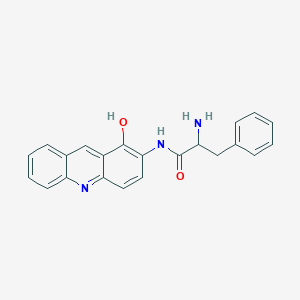
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
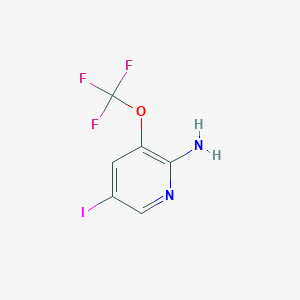
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
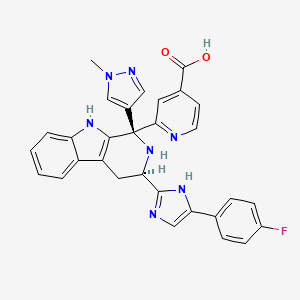
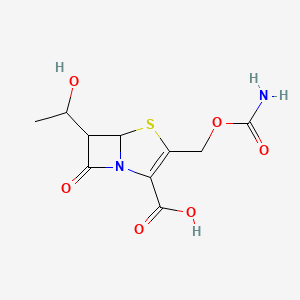
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
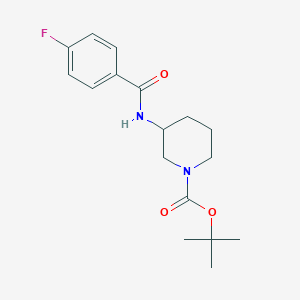
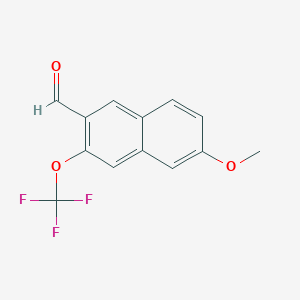
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
